molecular formula C11H16N4O3 B4343169 N-cyclopentyl-1-ethyl-4-nitro-1H-pyrazole-3-carboxamide

N-cyclopentyl-1-ethyl-4-nitro-1H-pyrazole-3-carboxamide

Cat. No.: B4343169
M. Wt: 252.27 g/mol
InChI Key: AZNBXOHUXNSREM-UHFFFAOYSA-N
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Description

N-cyclopentyl-1-ethyl-4-nitro-1H-pyrazole-3-carboxamide: is a chemical compound characterized by a pyrazole ring substituted with a cyclopentyl group, an ethyl group, and a nitro group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-cyclopentyl-1-ethyl-4-nitro-1H-pyrazole-3-carboxamide typically involves the cyclization of appropriate precursors. One common method involves the reaction of cyclopentanone with ethyl hydrazinecarboxylate to form the corresponding hydrazone. This intermediate is then subjected to nitration using nitric acid to introduce the nitro group at the 4-position of the pyrazole ring. The final step involves the cyclization of the nitrated intermediate under acidic conditions to yield the desired compound.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors for nitration and cyclization steps to ensure consistent product quality and yield.

Chemical Reactions Analysis

Types of Reactions: N-cyclopentyl-1-ethyl-4-nitro-1H-pyrazole-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

    Hydrolysis: The carboxamide group can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions.

Common Reagents and Conditions:

    Oxidation: Hydrogen gas, palladium catalyst.

    Substitution: Nucleophiles such as amines or thiols.

    Hydrolysis: Hydrochloric acid or sodium hydroxide.

Major Products:

    Reduction: N-cyclopentyl-1-ethyl-4-amino-1H-pyrazole-3-carboxamide.

    Substitution: Various substituted pyrazole derivatives.

    Hydrolysis: N-cyclopentyl-1-ethyl-4-nitro-1H-pyrazole-3-carboxylic acid.

Scientific Research Applications

Chemistry: N-cyclopentyl-1-ethyl-4-nitro-1H-pyrazole-3-carboxamide is used as a building block in the synthesis of more complex molecules

Biology: In biological research, this compound is studied for its potential as a pharmacophore in drug design. Its pyrazole ring is a common motif in many bioactive molecules, and modifications to this structure can lead to the development of new therapeutic agents.

Medicine: The compound’s potential pharmacological properties are of interest in the development of new drugs. Its derivatives may exhibit anti-inflammatory, antimicrobial, or anticancer activities.

Industry: In the industrial sector, this compound is used in the development of agrochemicals and other specialty chemicals.

Mechanism of Action

The mechanism of action of N-cyclopentyl-1-ethyl-4-nitro-1H-pyrazole-3-carboxamide involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The pyrazole ring can bind to various enzymes or receptors, modulating their activity and leading to the compound’s biological effects.

Comparison with Similar Compounds

    N-cyclopentyl-1-ethyl-4-amino-1H-pyrazole-3-carboxamide: Similar structure but with an amino group instead of a nitro group.

    N-cyclopentyl-1-ethyl-4-chloro-1H-pyrazole-3-carboxamide: Similar structure but with a chloro group instead of a nitro group.

    N-cyclopentyl-1-ethyl-4-methyl-1H-pyrazole-3-carboxamide: Similar structure but with a methyl group instead of a nitro group.

Uniqueness: N-cyclopentyl-1-ethyl-4-nitro-1H-pyrazole-3-carboxamide is unique due to the presence of the nitro group, which imparts distinct chemical reactivity and potential biological activity

Properties

IUPAC Name

N-cyclopentyl-1-ethyl-4-nitropyrazole-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N4O3/c1-2-14-7-9(15(17)18)10(13-14)11(16)12-8-5-3-4-6-8/h7-8H,2-6H2,1H3,(H,12,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZNBXOHUXNSREM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C(=N1)C(=O)NC2CCCC2)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N4O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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